6-Nitro-1H-benzo[d]imidazole-4-carbonitrile
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Overview
Description
6-Nitro-1H-benzo[d]imidazole-4-carbonitrile is a heterocyclic compound that features a benzimidazole core with a nitro group at the 6th position and a cyano group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[d]imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-benzo[d]imidazole-4-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Amino-1H-benzo[d]imidazole-4-carbonitrile.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzimidazole core.
Scientific Research Applications
6-Nitro-1H-benzo[d]imidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized benzimidazoles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including dyes and pigments, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-benzo[d]imidazole-4-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity. The cyano group also plays a role in its reactivity and interaction with biological targets.
Comparison with Similar Compounds
6-Nitrobenzimidazole: Similar structure but lacks the cyano group.
4-Cyanobenzimidazole: Similar structure but lacks the nitro group.
5-Nitro-1H-benzimidazole: Nitro group at a different position.
Uniqueness: 6-Nitro-1H-benzo[d]imidazole-4-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H4N4O2 |
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Molecular Weight |
188.14 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-6(12(13)14)2-7-8(5)11-4-10-7/h1-2,4H,(H,10,11) |
InChI Key |
ZJTGOBQJXNJWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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